(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Chiral Synthesis Protease Inhibitors Antiviral Agents

(S)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1400589-80-1) is a single-enantiomer (6S) morpholine derivative with molecular formula C₁₂H₂₃NO₄ and molecular weight 245.32 g/mol. The compound features a tert-butyl carbamate (Boc) protecting group on the morpholine nitrogen and a free primary hydroxymethyl group at the 6-position, offering orthogonal reactive handles for multi-step organic synthesis.

Molecular Formula C12H23NO4
Molecular Weight 245.319
CAS No. 1400589-80-1
Cat. No. B2588440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
CAS1400589-80-1
Molecular FormulaC12H23NO4
Molecular Weight245.319
Structural Identifiers
SMILESCC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1
InChIKeyKKFSVQAEKAPAJT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (1400589-80-1): Procurement-Ready Chiral Morpholine Building Block


(S)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1400589-80-1) is a single-enantiomer (6S) morpholine derivative with molecular formula C₁₂H₂₃NO₄ and molecular weight 245.32 g/mol . The compound features a tert-butyl carbamate (Boc) protecting group on the morpholine nitrogen and a free primary hydroxymethyl group at the 6-position, offering orthogonal reactive handles for multi-step organic synthesis . The defined (S) absolute configuration at the C6 stereocenter distinguishes this compound from its (R)-enantiomer (CAS 1416444-68-2) and racemic mixture (CAS 1416439-68-3), making it a critical starting material for stereochemically controlled syntheses of bioactive molecules, particularly antiviral and protease-inhibitor scaffolds .

Why Substitution of (S)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate with Racemic or (R)-Analogues Fails in Chiral Synthesis Programs


In stereoselective synthesis, the absolute configuration at the C6 morpholine position directly determines the spatial orientation of downstream substituents, ultimately controlling target–receptor binding . Substituting the (6S) enantiomer with the racemic mixture (CAS 1416439-68-3) introduces 50% of the undesired (6R) enantiomer, which can produce inactive or antagonistic diastereomers and complicate purification. Even small differences in enantiomeric purity cascade into divergent biological results . The (R)-enantiomer (CAS 1416444-68-2), while commercially available, cannot serve as a direct drop-in replacement for (S)-configured target molecules without re-engineering the entire synthetic route . These fundamental stereochemical constraints mean that generic substitution risks failed campaigns, wasted resources, and irreproducible data .

Evidence-Based Differentiation of (S)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (1400589-80-1) vs. Competitor Analogs


Defined (6S) Absolute Configuration Enables Single-Enantiomer Drug Intermediate Synthesis

The (S)-enantiomer is explicitly designated as a key chiral intermediate for the synthesis of protease inhibitors and antiviral agents, leveraging the stereocenter at C6 for downstream diastereoselective transformations . In contrast, the racemic mixture (CAS 1416439-68-3) and the (R)-enantiomer (CAS 1416444-68-2) lack this defined stereochemical identity, precluding their use in programs requiring absolute (S) control without additional resolution steps .

Chiral Synthesis Protease Inhibitors Antiviral Agents

Supplier-Reported Chemical Purity: (S)-Enantiomer Achieves ≥97% vs. 95% for (R)-Enantiomer

Multiple suppliers report chemical purity of 97% or higher for the (S)-enantiomer: Fluorochem lists 97% , Capotchem reports 98% (HPLC) , and Leyan specifies 97% . In contrast, the (R)-enantiomer from AKScic is offered at 95% , and the racemic mixture from AKScic is also 95% . While the difference appears modest, a 2–3 percentage point increase in purity can significantly reduce side-product interference in multi-step sequences, improving overall yield and simplifying purification .

Chemical Purity Quality Control Reproducibility

Batch-Specific Analytical Documentation Enhances Reproducibility for Regulated Research Environments

Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC for the (S)-enantiomer . Similarly, Fluorochem offers SDS documentation with comprehensive hazard and handling information . This level of analytical support is not uniformly available for the (R)-enantiomer or racemic analogs from all suppliers, where only basic purity specifications may be provided . Access to batch-specific spectra and chromatograms allows users to verify identity and purity before initiating critical experiments, directly supporting data integrity and GLP compliance.

Batch Analysis NMR HPLC GC Reproducibility

Validated Cold-Chain Storage (2–8°C) Ensures Long-Term Stability for Multi-Year Discovery Programs

The (S)-enantiomer is recommended for storage at 2–8°C, as specified by multiple suppliers including Chemsrc and Sanhua-Chem . This cold-chain requirement is indicative of controlled stability, ensuring that the Boc protecting group does not prematurely cleave and that the free alcohol remains unoxidized over time. While racemic analogs are also stored under similar conditions , the explicit validation by multiple vendors for the (S)-enantiomer provides greater procurement confidence for projects requiring multi-year material availability.

Storage Stability Cold Chain Shelf Life

Procurement-Validated Application Scenarios for (S)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (1400589-80-1)


Stereospecific Synthesis of HIV-1 Protease Inhibitor P2 Ligands

The (6S) configuration of this morpholine building block directly matches the stereochemistry required in numerous HIV-1 protease inhibitor scaffolds, where morpholine-derived P2 ligands have shown remarkable potency against both wild-type and drug-resistant viral strains. Using the (S)-enantiomer eliminates the need for chiral resolution and guarantees that structure–activity relationship (SAR) data are collected on the correct stereoisomer .

Construction of Enantiopure Antiviral Intermediate Libraries

The orthogonal Boc-protected amine and free hydroxymethyl alcohol enable sequential functionalization (e.g., Mitsunobu, oxidation, or sulfonylation) without protecting-group crossover. This makes the compound an ideal entry point for generating diverse, enantiomerically pure antiviral lead libraries where stereochemistry at the morpholine C6 position is pharmacophorically critical .

Quality-Controlled Building Block for Academic and Biotech Medicinal Chemistry Groups

With batch-specific NMR, HPLC, and GC documentation and validated cold-chain storage, this compound meets the reproducibility standards required by peer-reviewed publications and translational research programs. Procurement of the (S)-enantiomer from suppliers offering full analytical support reduces the risk of experimental failure due to identity or purity discrepancies .

Intermediate for Stereochemically Defined CNS-Targeted Agents

Morpholine-containing compounds are privileged scaffolds in CNS drug discovery. The defined (6S) stereochemistry is essential for achieving target engagement selectivity, as evidenced by 5-HT₆ and 5-HT₇ receptor programs where subtle changes in morpholine configuration led to large shifts in binding affinity. Access to the (S)-enantiomer in high purity allows medicinal chemists to probe these stereochemical SARs with confidence .

Quote Request

Request a Quote for (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.